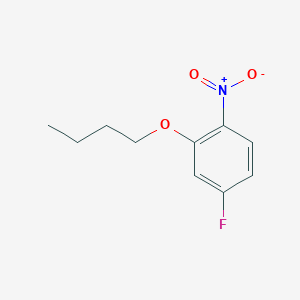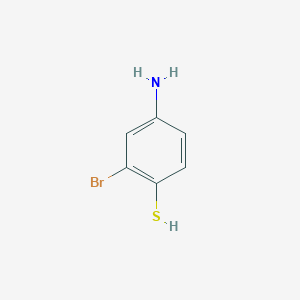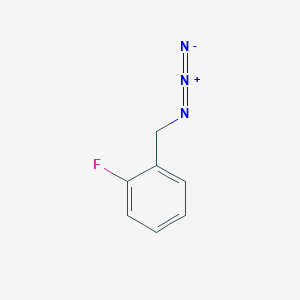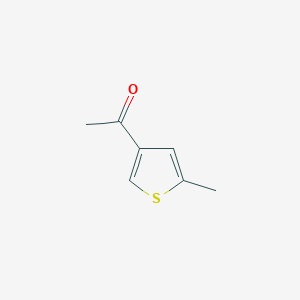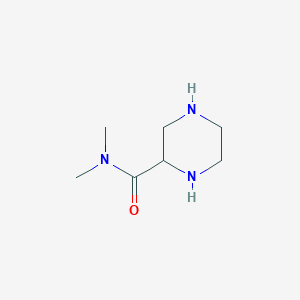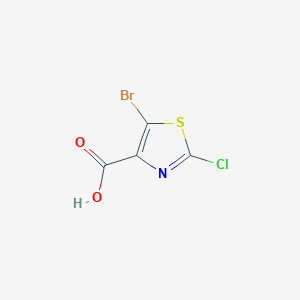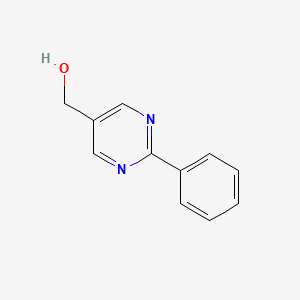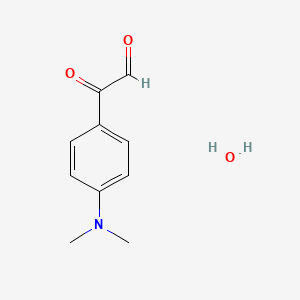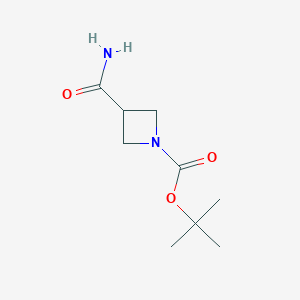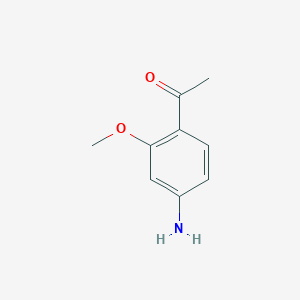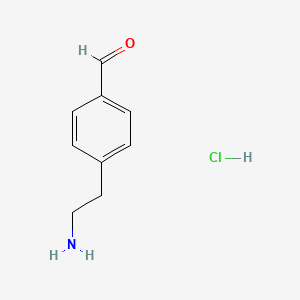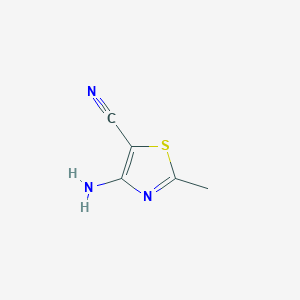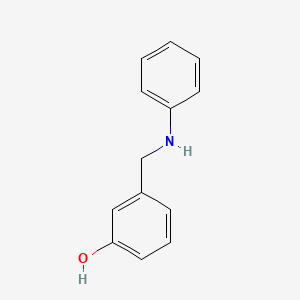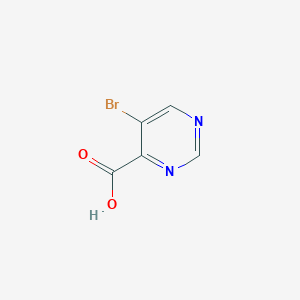
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is a chemical compound that is part of a broader class of chloromethylated aromatic compounds. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. The chloromethyl group attached to the aromatic ring can act as a reactive site for further chemical modifications.
Synthesis Analysis
The synthesis of chloromethylated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a related compound, has been reported, which involves the preparation of chelated complexes and can further react with alcohols to form chiral cyclometallated complexes . Although not the exact compound , this provides insight into the synthetic routes that might be employed for chloromethylated benzenes, including the use of chloromethyl ethers and formaldehyde derivatives as reported in another study .
Molecular Structure Analysis
The molecular structure of chloromethylated benzene derivatives is characterized by the presence of a benzene ring substituted with various groups. In the case of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, the benzene ring system is planar and the substituents are arranged in a specific geometry, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene would also be planar with substituents affecting the overall geometry of the molecule.
Chemical Reactions Analysis
Chloromethylated benzene derivatives are reactive and can participate in various chemical reactions. The chloromethyl group is particularly reactive towards nucleophiles, allowing for further functionalization of the molecule. For instance, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been studied, indicating complex formation and suggesting mechanisms for ion formation . This implies that 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene could also undergo similar reactions, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylated benzene derivatives are influenced by their molecular structure. For example, the crystal structures and 35Cl NQR spectra of various bis(chloromethyl)benzenes have been reported, showing how the symmetry of the molecule and the inductive effects of substituents can affect these properties . The presence of chloromethyl groups and other substituents can influence the melting point, boiling point, solubility, and other physical properties of the compound.
Applications De Recherche Scientifique
Synthesis and Reactivity 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has been studied for its reactivity and role in the synthesis of complex organic compounds. Research by Olah et al. (1976) explored the chloromethylation of benzene and alkylbenzenes, revealing mechanisms and preparative aspects of novel chloromethylations, which are essential for the synthesis of intermediates in organic chemistry (Olah, Beal, & Olah, 1976).
Material Science and Polymer Chemistry In material science, 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is utilized in the development of novel materials. Jiang and Jones (1997) synthesized a chlorine precursor copolymer demonstrating the compound's utility in creating high thermal stability polymers, which are significant for electronic and optical applications (Jiang & Jones, 1997).
Chemical Engineering and Environmental Applications The compound's applications extend into chemical engineering, where its derivatives are used in processes like electropolymerization for conducting polymers, offering insights into low oxidation potential monomers for electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). Furthermore, its derivatives have shown promise in environmental applications, such as iodine capture for addressing contamination issues, highlighted by the work of Xiong et al. (2019), where carbazole-based polymers exhibited high iodine adsorption capacities (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-(chloromethyl)-2,4-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGGIWBIKGBBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CCl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615671 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene | |
CAS RN |
122776-87-8 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

